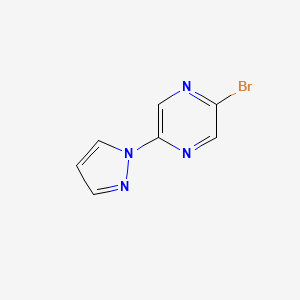

2-Bromo-5-(1H-pyrazol-1-YL)pyrazine

Vue d'ensemble

Description

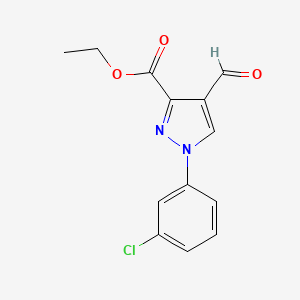

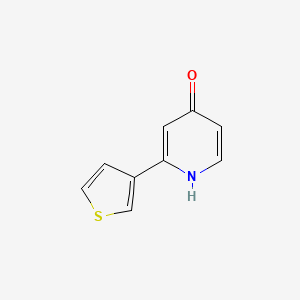

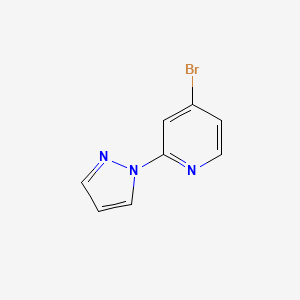

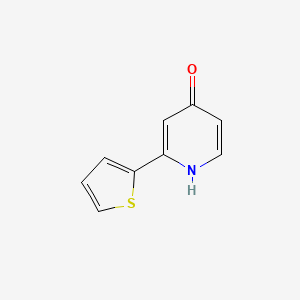

2-Bromo-5-(1H-pyrazol-1-YL)pyrazine is a chemical compound with the CAS Number: 1159816-09-7 . It has a molecular weight of 225.05 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of this compound (LI) and bromotricarbonyl (tetrahydrofuran)-rhenium (I) dimer . This leads to the formation of a monometallic complex .Molecular Structure Analysis

The molecular structure of this compound displays a non-regular octahedral geometry around the Re I center, a fac-correlation for carbonyls, with the pyrazine and pyrazolyl rings being highly coplanar .Chemical Reactions Analysis

The compound undergoes one irreversible oxidation at Ep,a = 1.067 V and two irreversible reductions at Ep,c = −1.445 V and −1.675 V . DFT supports that the oxidation is a metal-centered process but the first reduction wave should be a ligand-centered process .Physical and Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 130–133°C . It has a 1H NMR (400 MHz, DMSO-d6) δ 12.84 (s, 1H, NH), 7.95 (d, J = 8.2 Hz, 2H, Ar–H), 7.83 (d, J = 8.2 Hz, 2H, Ar–H), 6.60 (s, 1H, C 4 –H), 2.28 (s, 3H, CH 3) .Applications De Recherche Scientifique

Photophysical and Photochemical Properties

- Photophysical and Photochemical Analysis : 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine demonstrates unique photophysical and photochemical properties. It has been observed to exhibit strong absorption bands in the UV-Vis region, with the nature of lower energy absorptions being πpyrazine→π*pyrazine transitions. Additionally, this compound shows photodegradation following a first-order kinetic, suggesting potential applications in photochemistry and materials science (Pizarro et al., 2018).

Synthesis of Novel Compounds and Antimicrobial Agents

- Role in Synthesizing Novel Compounds : A study demonstrated the use of this compound in the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives. These compounds exhibited significant antimicrobial activities, indicating the compound's role in the development of new pharmaceutical agents (Abdel-Wahab et al., 2017).

Applications in Photovoltaic Devices

- Photovoltaic Device Applications : In the field of material science, particularly in photovoltaics, this compound-related compounds have been used in synthesizing thieno[3,4-b]pyrazine-based monomers. These monomers were utilized to create donor−acceptor copolymers, showing promise for application in photovoltaic devices (Zhou et al., 2010).

Synthesis of Heterocyclic Compounds

- Heterocyclic Compound Synthesis : The compound plays a crucial role in the synthesis of diverse heterocyclic compounds. This includes the formation of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}, showcasing its versatility in organic synthesis (Salem et al., 2016).

Spectral Correlations in Pyrazoline Derivatives

- Spectral Analysis of Pyrazoline Derivatives : In analytical chemistry, this compound-related compounds have been synthesized and studied for their spectral properties. This includes examining their IR, NMR, and Mass spectra, providing valuable data for chemical analysis and compound characterization (Thirunarayanan et al., 2013).

Mécanisme D'action

The compound exhibits interesting photophysical properties. When excited at 280 nm, it leads to two emission bands at 360 nm and 640 nm . The first one is attributed to the 1 IL transition and the second to 3 MLCT . The 3 MLCT emission decays with lifetimes of 17 and 44 ns in MeCN and DCM, respectively .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It poses risks such as acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-5-pyrazol-1-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-10-7(5-9-6)12-3-1-2-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBOMEVIVDARLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295264 | |

| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159816-09-7 | |

| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethyl)benzo[d]oxazol-4-amine](/img/structure/B3215128.png)